molecular formula C21H20BrNO3 B2838168 3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 844449-26-9

3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2838168
CAS No.: 844449-26-9
M. Wt: 414.299
InChI Key: HXCWKEAVTVPGAA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a chromone derivative characterized by a brominated phenyl ring at position 3, a hydroxyl group at position 7, and a piperidin-1-ylmethyl substituent at position 6. Chromones are known for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The bromine atom enhances lipophilicity and may influence electronic interactions with biological targets .

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCWKEAVTVPGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, resorcinol, and piperidine.

    Formation of Chromenone Core: The chromenone core is formed through a condensation reaction between 4-bromobenzaldehyde and resorcinol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

    Hydroxylation: The hydroxyl group is introduced at the 7-position of the chromenone core using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent.

    Piperidinylmethyl Substitution: The final step involves the substitution of a piperidinylmethyl group at the 8-position. This is achieved by reacting the hydroxylated chromenone with piperidine in the presence of a base, such as sodium hydride, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated chromenones.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one exhibits significant antioxidant activity, which can protect cells from oxidative stress. It also shows potential as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, its ability to modulate various signaling pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Key Substituent Differences
Compound Name Position 3 Substituent Position 8 Substituent Additional Features References
Target Compound 4-Bromophenyl Piperidin-1-ylmethyl -
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 4-Chlorophenyl 4-Methylpiperidin-1-ylmethyl Increased steric hindrance
3-(4-Methoxyphenyl)-7-hydroxy-8-[(hydroxymethylpiperidin-1-yl)methyl]-4H-chromen-4-one 4-Methoxyphenyl 4-Hydroxymethylpiperidin-1-ylmethyl Enhanced hydrophilicity
3-(4-Fluorophenyl)-7-hydroxy-8-[(hydroxyethylamino)methyl]-4H-chromen-4-one 4-Fluorophenyl (2-Hydroxyethylamino)methyl Potential for hydrogen bonding
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Trifluoromethyl group at position 2

Key Observations :

  • Piperidine/Piperazine Modifications : Substituents like 4-methylpiperidinyl () or 4-(2-hydroxyethyl)piperazinyl () alter steric and electronic profiles, affecting solubility and target binding.

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) Notable NMR/IR Features References
Target Compound Not reported Expected δ ~8.33 ppm (H-5 aromatic), Br-induced deshielding in ¹H NMR; IR C=O ~1648 cm⁻¹
3-(4-Methoxyphenyl)-7-hydroxy-8-[(hydroxymethylpiperidin-1-yl)methyl]-4H-chromen-4-one 195–197 δ 7.90 ppm (d, J=8.7 Hz, H-5); IR OH stretch ~3464 cm⁻¹
3-(4-Fluorophenyl)-7-hydroxy-8-[(hydroxyethylamino)methyl]-4H-chromen-4-one 238–240 ¹⁹F NMR δ -115 ppm; IR C-F stretch ~1220 cm⁻¹
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one Not reported ¹H NMR δ 8.28 ppm (d, J=2.4 Hz, H-5); IR C=O ~1655 cm⁻¹, C-F ~1130 cm⁻¹

Key Observations :

  • Melting Points : Methoxy-substituted derivatives () exhibit lower melting points (~195–197°C) compared to fluorinated analogs (~238–240°C), likely due to reduced symmetry and weaker crystal packing .
  • Spectral Shifts : Bromine in the target compound may cause downfield shifts in aromatic protons, while electron-withdrawing groups like -CF₃ () influence carbonyl IR stretching frequencies .

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